Methyl difluoro(3-fluorophenyl)acetate
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Overview
Description
Methyl difluoro(3-fluorophenyl)acetate is an organic compound characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl difluoro(3-fluorophenyl)acetate typically involves the reaction of 3-fluorophenylacetic acid with difluoromethylating agents under specific conditions. One common method is the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl difluoro(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl difluoro(3-fluorophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl difluoro(3-fluorophenyl)acetate involves its interaction with molecular targets through its functional groups. The difluoromethyl and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl difluoro(4-fluorophenyl)acetate
- Methyl difluoro(2-fluorophenyl)acetate
- Ethyl difluoro(3-fluorophenyl)acetate
Uniqueness
Methyl difluoro(3-fluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 |
InChI Key |
BWZPCFQFKMBBSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)(F)F |
Origin of Product |
United States |
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